QZ59S-Sss
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
QZ59S-Sss is a chemical compound known for its potential as an inhibitor of human P-glycoprotein. This compound has garnered attention in scientific research due to its ability to improve the efficacy of cancer chemotherapy by inhibiting the P-glycoprotein, which is often associated with multidrug resistance in cancer cells .
Preparation Methods
The synthesis of QZ59S-Sss involves multiple steps, including the formation of its core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
Chemical Reactions Analysis
QZ59S-Sss undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
QZ59S-Sss has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of P-glycoprotein and its effects on drug transport.
Biology: Investigated for its role in modulating cellular processes related to multidrug resistance.
Medicine: Explored as a potential adjuvant in cancer chemotherapy to enhance the effectiveness of chemotherapeutic agents.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting P-glycoprotein
Mechanism of Action
The mechanism of action of QZ59S-Sss involves its binding to the P-glycoprotein, thereby inhibiting its function. P-glycoprotein is an ATP-binding cassette transporter that pumps various substances out of cells. By inhibiting this protein, this compound prevents the efflux of chemotherapeutic drugs from cancer cells, increasing their intracellular concentration and enhancing their cytotoxic effects. The molecular targets and pathways involved include the binding sites on P-glycoprotein and the ATP hydrolysis pathway .
Comparison with Similar Compounds
QZ59S-Sss is unique compared to other similar compounds due to its specific binding affinity and inhibitory effect on P-glycoprotein. Similar compounds include:
QZ59-Rrr: Another cyclic peptide that binds to P-glycoprotein but with different stoichiometry and binding sites.
Cyclosporine A: A well-known immunosuppressant that also inhibits P-glycoprotein but has a broader range of effects.
Tariquidar: A potent P-glycoprotein inhibitor used in clinical trials for overcoming multidrug resistance in cancer.
This compound stands out due to its specific action on P-glycoprotein and its potential to improve the efficacy of cancer chemotherapy.
Biological Activity
QZ59S-SSS is a compound derived from (S)-valine thiazole, recognized for its potential in modulating multidrug resistance (MDR) in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its interaction with P-glycoprotein (P-gp), a key player in drug efflux and resistance.
This compound functions primarily as an inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette transporter that extrudes anticancer drugs from cells, contributing to MDR. The compound's structure allows it to interact with the drug-binding pocket of P-gp, thereby preventing the efflux of chemotherapeutic agents and enhancing their cytotoxic effects.
Binding Affinity
Research indicates that this compound exhibits significant binding affinity to P-gp. In a study involving various derivatives, the cyclic trimer form of this compound demonstrated an IC50 value of 1.5 µM, indicating potent inhibition of P-gp-mediated drug efflux . This suggests that this compound can effectively compete with other substrates for binding to P-gp.
Efficacy Against Cancer Cell Lines
This compound has been evaluated against a range of cancer cell lines, showing promising anticancer activity. Preliminary in vitro studies highlight its effectiveness across multiple tumor types, including breast cancer . The following table summarizes the cytotoxic effects observed in various cell lines:
Cell Line | IC50 (µM) | Resistance Factor |
---|---|---|
SW620/Ad300 | 1.0 | 3.5 |
HEK/ABCB1 | 0.75 | 2.8 |
MCF-7 | 1.5 | 4.0 |
A549 | 2.0 | 3.0 |
Case Studies and Research Findings
- Study on P-glycoprotein Interaction :
- Inhibition of Drug Resistance :
- Structural Studies :
Properties
Molecular Formula |
C24H30N6O3S3 |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
4,11,18-tri(propan-2-yl)-6,13,20-trithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |
InChI |
InChI=1S/C24H30N6O3S3/c1-10(2)16-22-25-14(7-34-22)20(32)29-18(12(5)6)24-27-15(9-36-24)21(33)30-17(11(3)4)23-26-13(8-35-23)19(31)28-16/h7-12,16-18H,1-6H3,(H,28,31)(H,29,32)(H,30,33) |
InChI Key |
MCTYQNKZLHHNCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.